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Compound of Interest

Compound Name: Cilastatin-15N,d3

Cat. No.: B15580827

Introduction

Cilastatin-15N,d3 is a stable isotope-labeled version of Cilastatin, a well-established inhibitor
of the renal enzyme dehydropeptidase-l (DHP-I).[1][2][3] Stable isotope-labeled compounds
are crucial in drug metabolism and pharmacokinetic (DMPK) studies, serving as ideal internal
standards for quantitative analysis by mass spectrometry.[1] The incorporation of nitrogen-15
and deuterium atoms results in a mass shift from the unlabeled parent drug, allowing for its
clear distinction in mass spectrometric analyses while maintaining nearly identical chemical and
physical properties. This makes Cilastatin-15N,d3 an invaluable tool for accurately quantifying
Cilastatin in biological matrices.

These application notes provide an overview of the use of Cilastatin-15N,d3 in drug
metabolism studies, focusing on its role as an internal standard, its mechanism of action in
altering drug metabolism, and protocols for its application in bioanalytical and in-vitro assays.

Mechanism of Action of Cilastatin

Cilastatin's primary mechanism of action is the reversible and competitive inhibition of
dehydropeptidase-I (DHP-I), a zinc-metalloenzyme located in the brush border of the renal
tubules.[3][4][5] DHP-I is responsible for the hydrolysis and inactivation of certain (3-lactam
antibiotics, most notably imipenem.[2][6][7] By inhibiting DHP-I, Cilastatin prevents the renal
metabolism of these antibiotics, thereby increasing their plasma concentration, prolonging their
half-life, and enhancing their urinary recovery and therapeutic efficacy.[4][6][8]
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Recent studies have also revealed that Cilastatin can inhibit renal organic anion transporters
(OATs), specifically hOAT1 and hOAT3.[9] This inhibition can reduce the renal uptake and
accumulation of certain drugs, which is a key mechanism behind Cilastatin's protective effect

against drug-induced nephrotoxicity.[9][10]
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Caption: Mechanism of Cilastatin Action in the Kidney.

Quantitative Data

The following tables summarize key quantitative parameters related to Cilastatin's
pharmacokinetic properties and its effects on drug metabolism.

Table 1: Pharmacokinetic Parameters of Cilastatin
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Parameter Value Species Reference
Half-life (t%%) ~1 hour Human [2]1[5][11]
Volume of Distribution
146-20.1L Human [11]
(vd)
Plasma Protein
oo 35 - 40% Human [11]
Binding
Total Clearance 0.2 L/h/kg Human [11]
| Urinary Excretion | ~70% | Human |[11] |
Table 2: Inhibitory Activity of Cilastatin
Target IC50 Notes Reference
) Reversible,
Dehydropeptidase-I .
0.1 pM competitive [1]
(DHP-I) N
inhibitor

Bacterial Metallo-[3-

178 uM - [1]
lactamase (CphA)
) o Suggests potential for
hOAT1-mediated Comparable to clinical o
) ) clinical drug-drug [9]
Imipenem Transport concentration ) )
interactions

| hOAT3-mediated Imipenem Transport | Comparable to clinical concentration | Suggests

potential for clinical drug-drug interactions |[9] |

Table 3: Effect of Cilastatin on the Pharmacokinetics of Co-administered Drugs
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Co-
o Parameter .
administered Effect Species Reference
Affected
Drug
. Increased from
. Urinary
Imipenem 7.7-43% to Human [9]
Recovery
~72%
) Area Under the Increased by 15-
Imipenem Human [8]
Curve (AUC) 20%
Decreased from
DA-1131 Non-renal
8.01 to 3.00 Rat [12][13]
(Carbapenem) Clearance (CLnr) )
ml/min/kg
Decreased from
DA-1131 Non-renal )
6.77 t0 2.41 Rabbit [12][13]
(Carbapenem) Clearance (CLnr) ]
ml/min/kg

| DA-1131 (Carbapenem) | Renal Clearance (CLr) | Significantly slower | Rabbit |[12] |

Experimental Protocols

Protocol 1: Quantitative Analysis of Cilastatin in Plasma
using LC-MS/MS with Cilastatin-15N,d3 as Internal
Standard

This protocol outlines a typical procedure for the quantification of Cilastatin in a biological
matrix, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

Cilastatin analytical standard

Cilastatin-15N,d3 (Internal Standard, 1S)

Control plasma (e.g., human, rat)

Acetonitrile (ACN), HPLC grade
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Methanol (MeOH), HPLC grade
Formic acid (FA), LC-MS grade
Ultrapure water
. Preparation of Stock and Working Solutions:

Cilastatin Stock (1 mg/mL): Accurately weigh and dissolve Cilastatin in a suitable solvent
(e.g., Methanol/Water 50/50 v/v).

Internal Standard Stock (1 mg/mL): Prepare a stock solution of Cilastatin-15N,d3 in the

same mannetr.

Working Solutions: Prepare serial dilutions of the Cilastatin stock solution in the same
solvent to create calibration standards and quality control (QC) samples. Prepare a working
solution of the internal standard (e.g., 100 ng/mL).

. Sample Preparation (Protein Precipitation):

Pipette 100 pL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge
tube.

Add 10 pL of the internal standard working solution (Cilastatin-15N,d3) to each tube and
vortex briefly.

Add 200 pL of cold ACN containing 0.1% FA to precipitate proteins.
Vortex mix for 15 seconds.

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a new tube or a 96-well plate.

Dilute the supernatant 1:4 with water containing 0.1% FA.

Inject 5 pL of the final solution into the LC-MS/MS system.[14]
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. LC-MS/MS Conditions (Example):
LC System: Standard HPLC or UHPLC system.
Column: C18 column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 um).[14]
Mobile Phase A: 0.1% FA in water.
Mobile Phase B: 0.1% FA in ACN.

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramp up to
a high percentage of Mobile Phase B to elute the analyte, followed by a wash and re-
equilibration step.

Flow Rate: 0.5 mL/min.[14]

Column Temperature: 40°C.[14]

Mass Spectrometer: Triple quadrupole mass spectrometer.
lonization Mode: Electrospray lonization (ESI), Positive.

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product
ion transitions for both Cilastatin and Cilastatin-15N,d3.

. Data Analysis:

Construct a calibration curve by plotting the peak area ratio (Cilastatin / Cilastatin-15N,d3)
against the nominal concentration of the calibration standards.

Use a weighted (e.g., 1/x?) linear regression to fit the curve.

Determine the concentration of Cilastatin in QC and unknown samples by interpolating their
peak area ratios from the calibration curve.
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Caption: Bioanalytical Workflow for Cilastatin Quantification.

Protocol 2: In Vitro Dehydropeptidase-l (DHP-I) Inhibition
Assay

This protocol describes a general method to determine the inhibitory potency (e.g., IC50) of a
compound like Cilastatin against DHP-1.[3]

1. Materials and Reagents:

e Recombinant human DHP-I enzyme.

o Asuitable DHP-I substrate (e.qg., a specific dipeptide or imipenem).
 Cilastatin or other test inhibitors.

o Assay buffer (e.g., Tris-HCI buffer at physiological pH).

o Detection reagents (specific to the chosen substrate and detection method, e.g.,
spectrophotometric or fluorometric).

e 96-well microplate.
2. Assay Procedure:

o Prepare serial dilutions of Cilastatin (or test compound) in the assay buffer.
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» In a 96-well plate, add the assay buffer, the DHP-I enzyme, and the different concentrations
of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme
(background).

e Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a
controlled temperature (e.g., 37°C).

« Initiate the reaction by adding the DHP-I substrate to all wells.
* Incubate for a specific time, ensuring the reaction remains in the linear range.
» Stop the reaction (e.g., by adding a quenching agent or by the detection method itself).

o Measure the product formation using a suitable plate reader (e.g., absorbance or
fluorescence).

3. Data Analysis:
o Subtract the background reading (no enzyme) from all other readings.

o Calculate the percentage of inhibition for each inhibitor concentration relative to the control
(no inhibitor).

o % Inhibition = 100 * (1 - (Activity with Inhibitor / Activity without Inhibitor))
e Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

 Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the
IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the
enzyme activity.

Application in Nephrotoxicity and Drug-Drug
Interaction Studies

Cilastatin is extensively studied for its ability to mitigate the nephrotoxicity of various drugs.[10]
[15] Its dual-inhibition mechanism on DHP-I and OATs makes it a powerful agent for preventing
kidney injury.
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e DHP-I Inhibition: For drugs like imipenem, Cilastatin prevents the formation of potentially
nephrotoxic metabolites.[2][3]

o OAT Inhibition: For drugs that are substrates of OATs (e.g., certain antivirals, chemotherapy
agents), Cilastatin can competitively inhibit their uptake into renal proximal tubule cells.[9]
This reduces intracellular accumulation, thereby decreasing cytotoxicity and preventing

acute kidney injury.
These properties make Cilastatin a valuable tool in drug development to:

o Enhance Safety: Co-administration of Cilastatin can improve the safety profile of nephrotoxic

drugs.

 Investigate DDI: Cilastatin can be used as a probe inhibitor to study the role of DHP-I and
OATs in the renal disposition of new chemical entities.

/ Mechanism \

Inhibition of Inhibition of
Dehydropeptidase-1 (DHP-I) Organic Anion Transporters (OATS)
\\ //
¥ Effect ¢
Reduced formation of Reduced renal uptake of
nephrotoxic metabolites nephrotoxic drugs

Nephroprotection
(Reduced Kidney Injury)
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Caption: Cilastatin's Pathway to Nephroprotection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Cilastatin-15N,d3 in
Drug Metabolism Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15580827#application-of-cilastatin-15n-d3-in-drug-
metabolism-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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